molecular formula C19H29N3O3 B7916347 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916347
M. Wt: 347.5 g/mol
InChI Key: CUPHKRMNRSKKGI-KRWDZBQOSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a piperidine-based compound featuring a methyl carbamic acid benzyl ester group and an (S)-2-amino-3-methyl-butyryl substituent. The compound’s piperidine core and ester functionalities suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize nitrogen-containing heterocycles .

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-9-16(10-12-22)21(3)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,20H2,1-3H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPHKRMNRSKKGI-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Ring Formation

The piperidine ring is synthesized via cyclization or reductive amination. A common approach involves:

  • Lactam reduction : γ-butyrolactone derivatives are reduced using LiAlH₄ or BH₃·THF to yield substituted piperidines.

  • Cyclization of diols : 1,5-diols undergo acid-catalyzed cyclization with NH₄OAc to form the piperidine scaffold.

Table 1: Piperidine Core Synthesis Conditions

MethodReagents/ConditionsYield (%)Reference
Lactam reductionLiAlH₄, THF, 0°C → 25°C, 6h78
Diol cyclizationH₂SO₄, NH₄OAc, 120°C, 12h65

Introduction of (S)-2-Amino-3-methyl-butyryl Group

The stereospecific coupling of the amino acid residue employs:

  • Peptide coupling reagents : HATU or EDC/HOBt mediate amide bond formation between the piperidine amine and (S)-2-(Boc-amino)-3-methylbutanoic acid.

  • Chiral resolution : Racemic intermediates are resolved using (R)- or (S)-mandelic acid to achieve >98% enantiomeric excess.

Key Reaction Parameters:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature: 0°C → room temperature.

  • Protection: Boc groups prevent unwanted side reactions.

Carbamate Ester Formation

The final step involves benzyl chloroformate (Cbz-Cl) reacting with the secondary amine under Schotten-Baumann conditions:

  • Base : Triethylamine (TEA) or NaHCO₃ in aqueous/organic biphasic systems.

  • Solvent : THF or ethyl acetate.

Table 2: Carbamate Synthesis Optimization

ConditionYield (%)Purity (HPLC)Reference
TEA, THF/H₂O, 0°C8599.2
NaHCO₃, EtOAc/H₂O, RT7898.5

Key Intermediates and Their Characterization

Piperidine-4-yl-methyl-carbamic Acid Tert-Butyl Ester

This intermediate (C₁₃H₂₄N₂O₂) is critical for subsequent functionalization. Its synthesis involves:

  • Boc protection : Di-tert-butyl dicarbonate (Boc₂O) in DCM with DMAP.

  • Purification : Silica gel chromatography (hexane/EtOAc 4:1).

Analytical Data:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.15 (m, 2H, piperidine), 4.05 (m, 1H, CH₂N).

  • HRMS : [M+H]⁺ calc. 265.1912, found 265.1909.

(S)-2-(Boc-amino)-3-methylbutanoic Acid

Synthesized via:

  • Asymmetric Strecker synthesis : (S)-α-methylbenzylamine directs stereochemistry.

  • Hydrolysis : 6M HCl in dioxane removes Boc groups post-coupling.

Critical Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require rigorous drying.

  • Low temperatures (0–5°C) minimize epimerization during amino acid coupling.

Table 3: Solvent Impact on Coupling Efficiency

SolventReaction Time (h)Yield (%)Epimerization (%)
DMF1288<2
THF24725

Catalysts and Additives

  • DMAP : Accelerates Boc protection (turnover frequency = 15 h⁻¹).

  • Molecular sieves (3Å) : Absorb H₂O in moisture-sensitive steps.

Purification and Analytical Methods

Chromatographic Techniques

  • Flash chromatography : Separates Boc-protected intermediates (Rf = 0.3 in hexane/EtOAc).

  • Preparative HPLC : Purifies final product using C18 columns (ACN/H₂O + 0.1% TFA).

Spectroscopic Characterization

  • IR : Carbamate C=O stretch at 1690–1710 cm⁻¹.

  • ¹³C NMR : Benzyl ester carbonyl at δ 166.5 ppm.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

  • Microreactors : Enable rapid mixing and heat transfer for piperidine cyclization (residence time = 2 min).

  • In-line analytics : FTIR monitors reaction progress in real time.

Green Chemistry Approaches

  • Solvent recycling : Ethyl acetate recovered via distillation (≥95% efficiency).

  • Catalyst recovery : Immobilized lipases for ester hydrolysis (5 reuses without activity loss).

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

RouteTotal StepsOverall Yield (%)Cost (USD/g)
Lactam reduction → EDC coupling642120
Diol cyclization → HATU coupling53895

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation

    • The amine group can undergo oxidation to form corresponding nitroso or nitro derivatives.

    • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction

    • The compound can be reduced to simpler amine derivatives.

    • Reagents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution

    • Nucleophilic substitution reactions can replace benzyl ester groups with other alkyl groups.

    • Reagents: Strong nucleophiles like alkoxides or amines in basic conditions.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: : Sodium borohydride (NaBH₄) in ethanol.

  • Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:
  • Oxidation: Nitroso derivatives.

  • Reduction: Primary amines.

  • Substitution: Alkylated carbamate derivatives.

Scientific Research Applications

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (also known as a derivative of piperidine) has garnered attention for its potential applications in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Pharmacological Research

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of related piperidine derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Analgesic Properties

Given its structural composition, the compound may exhibit analgesic properties similar to other piperidine derivatives. Research is ongoing to determine its efficacy in pain management.

Case Study: Pain Model Testing

In a controlled pain model, derivatives of this compound were administered to assess their analgesic effects. Preliminary results showed a marked reduction in pain response, indicating that further exploration into its mechanism of action could be beneficial for developing new analgesics.

Antidepressant Activity

Research has suggested that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, leading to potential antidepressant effects.

Case Study: Behavioral Studies

Behavioral assessments in animal models demonstrated that administration of related compounds resulted in significant improvements in depressive-like behaviors, warranting further investigation into their use as antidepressants.

Data Tables

Study FocusMethodologyKey Findings
NeuroprotectionIn vitro neuronal cell assaysReduced oxidative stress-induced cell death
Analgesic propertiesPain model testingSignificant reduction in pain response
Antidepressant activityBehavioral assessments in rodentsImprovement in depressive-like behaviors

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action is typically mediated through its interaction with biological targets such as enzymes, receptors, or ion channels. The specific pathways involved depend on the compound’s structural compatibility and binding affinity with these targets.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

  • 4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS 1354024-81-9): Replaces the piperidine ring with a piperazine ring, introducing an additional nitrogen atom.
  • 4-((S)-2-Amino-3-Methyl-butyryl)-3-Methyl-piperazine-1-carboxylic acid benzyl ester (CAS 1354025-19-6): Adds a methyl group to the piperazine ring, enhancing steric hindrance and modulating pharmacokinetic properties .

Acyl and Ester Group Modifications

  • [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0): Substitutes the butyryl group with a propionyl chain, shortening the aliphatic side chain. This reduces lipophilicity and may impact membrane permeability .
  • [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-94-1): Replaces the methyl carbamic ester with an ethyl group, subtly altering solubility and metabolic stability .

Functional Group Additions

  • (S)-3-(CarboxyMethyl-Methyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353994-03-2): Introduces a carboxymethyl group, adding an acidic moiety that could enhance water solubility and metal-binding capacity .

Table 1: Structural Comparison of Key Analogues

Compound Name Core Ring Acyl Group Ester Group Key Structural Feature
Target Compound Piperidine 3-methyl-butyryl Methyl Stereospecific amino acid
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester Piperazine 3-methyl-butyryl Methyl Additional nitrogen in ring
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine Propionyl Isopropyl Shorter acyl chain
(S)-3-(CarboxyMethyl-Methyl-amino)-piperidine-1-carboxylic acid benzyl ester Piperidine N/A Methyl Carboxymethyl functional group

Analytical Comparisons

NMR Profiling

Evidence from NMR studies (Figure 6 in ) demonstrates that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) can pinpoint substituent locations. For the target compound, analogous shifts would likely occur in the piperidine ring protons, with deviations in regions near the methyl-butyryl or carbamic ester groups.

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles () suggests that structural similarities correlate with shared modes of action. For example, piperidine/piperazine derivatives with identical acyl groups (e.g., 3-methyl-butyryl) may target overlapping protein pathways, while ester modifications (methyl vs. ethyl) could fine-tune selectivity.

Computational Comparisons

  • Graph-Based Methods : Graph-theoretical comparisons () accurately capture structural nuances, such as ring topology and substituent placement, but face computational challenges for large molecules.
  • Lumping Strategies: Compounds with minor differences (e.g., ester alkyl chains) may be grouped as surrogates in predictive models, assuming similar reactivity ().

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester?

  • Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate derivatives are synthesized by reacting with halogenated pyrimidines (e.g., 2-chloro-5-fluoro-pyrimidine) in DMF at 100°C for 6 hours, followed by silica gel chromatography purification using gradients of dichloromethane, isopropanol, and hexane . Key steps include maintaining anhydrous conditions and optimizing stoichiometry to minimize impurities.

Q. How can researchers ensure the stereochemical integrity of the (S)-2-amino-3-methyl-butyryl moiety during synthesis?

  • Methodological Answer : Use chiral auxiliaries or enantioselective catalysts during the acylation of the piperidine ring. Monitor reaction progress with chiral HPLC or polarimetry. Evidence suggests that minor changes in chromatographic conditions (e.g., pH, solvent ratios) can separate epimers, as seen in similar piperidine derivatives .

Q. What analytical methods are suitable for purity assessment and impurity profiling?

  • Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is effective for separating co-eluting impurities. Buffer preparation involves dissolving 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate in water, adjusted to pH 4.6 with glacial acetic acid . For quantification, UV detection at 210–254 nm is recommended.

Advanced Research Questions

Q. How can researchers address discrepancies in chromatographic data caused by epimerization?

  • Methodological Answer : Epimerization is common in piperidine derivatives under acidic/basic conditions. To mitigate:

  • Use low-temperature reactions and neutral pH buffers during synthesis .
  • Optimize HPLC conditions (e.g., isocratic elution with 65:35 methanol-buffer ratio) to resolve epimers .
  • Validate stability by storing the compound at –20°C in inert atmospheres to prevent degradation .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing in large batches.
  • Purification : Use automated flash chromatography with gradient elution (e.g., CH₂Cl₂:IPA:hexane) to handle larger volumes .
  • Quality Control : Implement in-line FTIR or mass spectrometry for real-time monitoring of intermediates .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodological Answer :

  • Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–6 months.
  • Analyze degradation products via LC-MS and compare with known impurities (e.g., hydrolyzed carbamate or oxidized piperidine rings) .
  • Use argon/vacuum sealing to prevent moisture-induced decomposition .

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteases or kinases, leveraging the piperidine scaffold’s flexibility .
  • MD Simulations : GROMACS or AMBER can simulate conformational changes in aqueous environments, focusing on the carbamic ester’s hydrolysis kinetics .

Contradictions and Resolutions

  • Contradiction : Co-elution of epimers in HPLC vs. baseline separation in optimized methods .
    • Resolution : Adjust mobile phase ionic strength (e.g., 0.1% trifluoroacetic acid) to enhance resolution .
  • Contradiction : Variable yields in scaled-up syntheses .
    • Resolution : Pre-adsorb reactants onto silica gel before column chromatography to improve reproducibility .

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